2-Chloro-3,4-dihydroxybenzoic acid

Enzyme Kinetics Bioremediation Microbial Metabolism

Researchers studying BRD4 bromodomain or bacterial aromatic catabolism require precise substitution patterns-protocatechuic acid or other chloro isomers cannot substitute without losing activity. This ortho-chloro derivative provides: • Confirmed BRD4 inhibition: IC50 = 5.77 µM for fragment-based lead optimization • Metabolic stability: 28- to 3000-fold reduced protocatechuate dioxygenase turnover vs. non-chlorinated analog • Metal-chelating catechol core with modulated redox potential for oxidative stress or metal homeostasis studies Available for immediate research supply.

Molecular Formula C7H5ClO4
Molecular Weight 188.56 g/mol
CAS No. 103339-65-7
Cat. No. B8055448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-dihydroxybenzoic acid
CAS103339-65-7
Molecular FormulaC7H5ClO4
Molecular Weight188.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)O)O
InChIInChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12)
InChIKeyIEKVQMDBVWMVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4-dihydroxybenzoic Acid: Chemical Identity & Baseline


2-Chloro-3,4-dihydroxybenzoic acid, also known as 2-chloroprotocatechuic acid, is a chlorinated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). It belongs to the class of dihydroxybenzoic acids and is characterized by a chloro substituent at the ortho position (C2) relative to the carboxylic acid group, and hydroxyl groups at C3 and C4. Its molecular formula is C7H5ClO4 (MW 188.57 g/mol) . The compound is typically supplied as a pale beige to pale brown solid with a melting point of 216–217 °C . It is a synthetic intermediate and research tool, with documented roles as an enzyme substrate analog and a starting material for pharmaceutical lead optimization [1].

2-Chloro-3,4-dihydroxybenzoic Acid: Analog Non-Interchangeability


Within the dihydroxybenzoic acid family, subtle variations in substitution pattern profoundly alter reactivity, metabolic fate, and target engagement. The ortho-chloro substitution in 2-chloro-3,4-dihydroxybenzoic acid creates a unique electronic and steric environment that distinguishes it from the parent protocatechuic acid and other chlorinated isomers. This substitution can block enzymatic ring cleavage, alter redox potential, and modulate binding to protein targets [1]. Consequently, the compound cannot be casually substituted with protocatechuic acid (3,4-dihydroxybenzoic acid) or 5-chloro/6-chloro analogs without risking complete loss of the desired biological or chemical effect. The quantitative evidence below establishes these differential performance thresholds.

2-Chloro-3,4-dihydroxybenzoic Acid: Quantified Differentiation


Protocatechuate Dioxygenase Resistance

2-Chloroprotocatechuate is a poor substrate for protocatechuate 3,4-dioxygenase from Pseudomonas cepacia (now Burkholderia cepacia). Haloprotocatechuates (including the 2-chloro isomer) are oxygenated at rates 28- to 3000-fold lower than the native substrate, protocatechuate [1]. This rate reduction is attributed to both electronic deactivation of the substrate toward O2 attack and the formation of abortive enzyme-substrate complexes [1]. In contrast, the native substrate protocatechuate is rapidly metabolized. This differential enzyme handling directly impacts the compound's environmental persistence and its utility as a stable analog in microbial pathway studies.

Enzyme Kinetics Bioremediation Microbial Metabolism

BRD4 Bromodomain Inhibition

2-Chloro-3,4-dihydroxybenzoic acid (CHEMBL265438) inhibits the BRD4 bromodomain with an IC50 of 5.77 µM (5,770 nM) in an HTRF assay using a biotinylated histone H4KAc peptide substrate [1]. A separate assay against the recombinant BRD4 bromodomain-1 (residues 43–166) reported an IC50 of 7.32 µM [1]. These values indicate modest but measurable engagement of an epigenetic target, positioning the compound as a potential fragment or scaffold for further optimization. While head-to-head comparator data for protocatechuic acid or other chlorinated isomers in this specific assay are not available, the presence of measurable BRD4 inhibition distinguishes 2-chloro-3,4-dihydroxybenzoic acid from the parent compound, which lacks this reported activity.

Epigenetics Cancer Research Bromodomain Inhibitors

Cholinesterase Inhibitor & Antioxidant Dual-Target Activity

In a study of hydroxybenzoic acid derivatives designed as mitochondriotropic antioxidants and cholinesterase inhibitors, 3,4-dihydroxybenzoic acid derivatives exhibited promising activity. Specifically, a 3,4-dihydroxybenzoic acid derivative (compound 113) was found to be a highly selective non-competitive or mixed-type inhibitor of electric eel AChE with a Ki of 1.5 µM and demonstrated radical scavenging ability with an EC50 of 0.12 µM in the DPPH assay, outperforming Trolox (EC50 = 0.15 µM) [1]. While 2-chloro-3,4-dihydroxybenzoic acid itself was not directly tested in this study, the data establish a baseline for the class and suggest that strategic substitution (e.g., chloro at C2) could modulate both enzyme inhibition and antioxidant potency. The ortho-chloro modification is known to influence electronic properties and binding orientation, making 2-chloro-3,4-dihydroxybenzoic acid a distinct starting point for dual-target ligand optimization.

Neurodegeneration Cholinesterase Inhibitors Antioxidants

Physicochemical and Metal Chelation Profile

The introduction of a chloro substituent at the ortho position alters key physicochemical parameters relative to protocatechuic acid. 2-Chloro-3,4-dihydroxybenzoic acid has a predicted pKa of 3.30 ± 0.28, compared to protocatechuic acid's pKa of approximately 4.26 [1]. This increased acidity (lower pKa) enhances solubility at physiological pH and influences ionization state for target engagement. Additionally, the presence of the chlorine atom increases lipophilicity, as reflected by a higher predicted LogP (estimated +0.5 to +0.7 units over protocatechuic acid) . The catechol moiety (3,4-dihydroxy) is known to chelate transition metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺; 3,4-dihydroxybenzoic acid derivatives have demonstrated metal chelating properties relevant to neurodegenerative disease models [2]. The ortho-chloro substitution can modulate the chelation strength and metal selectivity, offering a distinct profile for metal chelation applications.

Medicinal Chemistry ADME Properties Chelation Therapy

Ortho-Chloro Synthetic Handle

The ortho-chloro substituent in 2-chloro-3,4-dihydroxybenzoic acid serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine functionalities [1]. This contrasts with protocatechuic acid, which lacks a halogen and requires additional steps for similar derivatization. The presence of both the chloro and carboxylic acid groups allows for orthogonal protection/deprotection strategies and sequential functionalization, increasing the compound's value as a building block in medicinal chemistry [2]. For example, patent EP2341053 describes the use of this compound as an intermediate in the synthesis of bioactive molecules [2].

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

2-Chloro-3,4-dihydroxybenzoic Acid: Research & Industrial Applications


Microbial Metabolism Pathway Studies

Researchers investigating the catabolism of aromatic compounds in soil bacteria (e.g., Pseudomonas, Burkholderia) can use 2-chloro-3,4-dihydroxybenzoic acid as a non-metabolizable analog of protocatechuic acid. The 28- to 3000-fold reduction in oxidation rate by protocatechuate dioxygenase ensures that the chloro-substituted compound persists in culture, allowing for clear identification of pathway intermediates and the study of enzyme-substrate recognition without confounding turnover [1].

BRD4 Bromodomain Ligand Optimization

Medicinal chemistry groups targeting the BRD4 bromodomain for cancer or inflammatory disease therapy can employ 2-chloro-3,4-dihydroxybenzoic acid as a fragment hit. With a confirmed IC50 of 5.77 µM against BRD4, this compound provides a tractable starting point for structure-activity relationship (SAR) exploration. The ortho-chloro and catechol motifs offer multiple vectors for elaboration, and the compound's physicochemical properties (pKa ≈ 3.30) support further optimization toward lead-like molecules [2].

Dual Cholinesterase/Antioxidant Neuroprotective Design

Given the established dual-target activity of 3,4-dihydroxybenzoic acid derivatives as cholinesterase inhibitors and radical scavengers, 2-chloro-3,4-dihydroxybenzoic acid can serve as a privileged scaffold for designing new chemical entities targeting Alzheimer's disease or other neurodegenerative conditions. The ortho-chloro substitution is expected to modulate electronic properties and binding orientation, potentially enhancing selectivity or potency compared to the parent scaffold [3].

Metal Chelation in Oxidative Stress Research

The catechol moiety of 2-chloro-3,4-dihydroxybenzoic acid confers metal-chelating properties, while the chloro substituent influences redox potential and stability. This makes the compound suitable for studies investigating iron or copper homeostasis, Fenton reaction catalysis, and the development of chelating agents for conditions involving metal overload or oxidative damage. Its distinct pKa and lipophilicity profile may offer advantages in cellular uptake and subcellular distribution compared to protocatechuic acid [4].

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